

An In-depth Technical Guide to 1,3-Dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dimethoxy-2-nitrobenzene

Cat. No.: B1582284

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This guide provides a comprehensive technical overview of **1,3-dimethoxy-2-nitrobenzene** (CAS No: 6665-97-0), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, established synthesis protocols, reactivity, and applications, with a focus on providing field-proven insights and self-validating experimental systems.

Core Compound Identification and Properties

1,3-Dimethoxy-2-nitrobenzene, also known as 2,6-dimethoxynitrobenzene or 2-nitroresorcinol dimethyl ether, is an aromatic organic compound.^[1] Its structure features a benzene ring substituted with two electron-donating methoxy groups (-OCH₃) at positions 1 and 3, and a powerful electron-withdrawing nitro group (-NO₂) at position 2. This specific arrangement of functional groups dictates its unique reactivity and utility as a versatile building block in organic synthesis.^[1]

The compound typically appears as a yellow to orange crystalline solid and is moderately soluble in common organic solvents.^[1]

Table 1: Physicochemical Properties of 1,3-Dimethoxy-2-nitrobenzene

Property	Value	Source(s)
CAS Number	6665-97-0	[2] [3] [4]
Molecular Formula	C ₈ H ₉ NO ₄	[3] [4]
Molecular Weight	183.16 g/mol	[2] [3]
Appearance	Yellow to orange solid	[1]
Melting Point	129-130 °C	[2]
Boiling Point	315 °C	[2]
Density	~1.2 g/cm ³	[2]
Flash Point	154 °C	[2]
Storage	2-8 °C, in a tightly closed container	[5]

Synthesis Protocol: Nitration of 1,3-Dimethoxybenzene

The most direct and common synthesis of **1,3-dimethoxy-2-nitrobenzene** is through the electrophilic nitration of the readily available starting material, 1,3-dimethoxybenzene (resorcinol dimethyl ether). The two methoxy groups are strong activating, *ortho*-, *para*-directing groups. The steric hindrance between the two methoxy groups favors substitution at the C4 (*para*) position, but the position between them (C2) is also highly activated. Careful control of reaction conditions is necessary to achieve selective mono-nitration at the C2 position.

A representative protocol, adapted from established methodologies for the nitration of activated aromatic rings, is provided below.[\[6\]](#)

Experimental Protocol: Synthesis of 1,3-Dimethoxy-2-nitrobenzene

Materials:

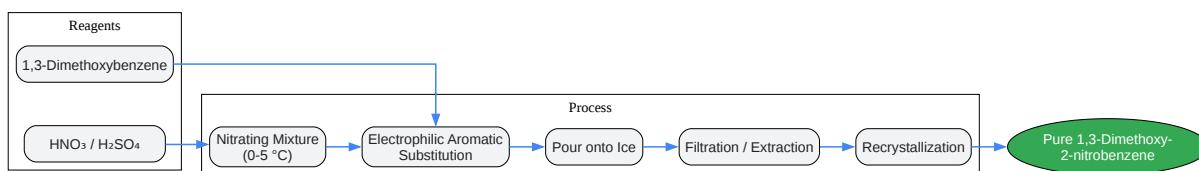
- 1,3-Dimethoxybenzene

- Nitric Acid (HNO_3 , 70%)
- Sulfuric Acid (H_2SO_4 , 98%)
- Ice (from deionized water)
- Sodium Bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol or Methanol (for recrystallization)
- Diethyl ether or Ethyl acetate (for extraction)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice-salt bath to 0-5 °C.
- Formation of Nitronium Ion: Slowly add concentrated nitric acid (e.g., 10 mL) to the cold sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C. This mixture generates the nitronium ion (NO_2^+), the active electrophile.
- Substrate Addition: In a separate beaker, dissolve 1,3-dimethoxybenzene (e.g., 0.1 mol) in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Nitration Reaction: Slowly add the solution of 1,3-dimethoxybenzene to the nitrating mixture dropwise. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side product formation.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1).

- Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
- Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
- Neutralization & Extraction (Alternative to filtration if product is oily): If the product does not solidify well, transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
- Drying and Solvent Removal: Dry the collected solid or the organic extract over an anhydrous drying agent (e.g., MgSO_4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure **1,3-dimethoxy-2-nitrobenzene** as yellow crystals.



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Caption: Workflow for the synthesis of **1,3-dimethoxy-2-nitrobenzene**.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data.

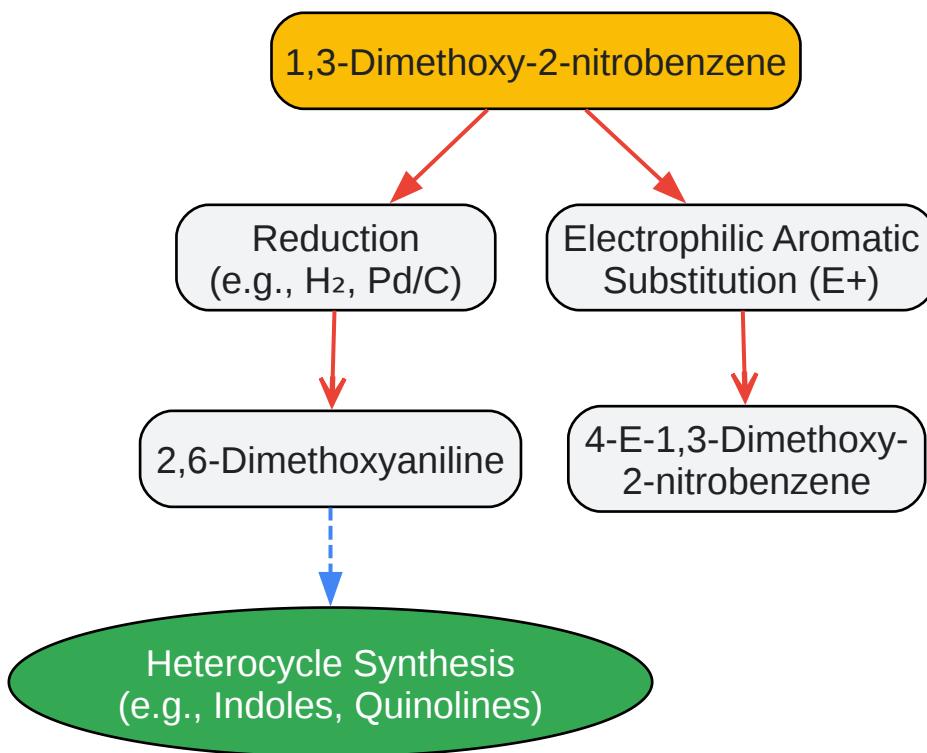
Table 2: Spectroscopic Data for 1,3-Dimethoxy-2-nitrobenzene

Technique	Data
¹ H NMR	Expected signals would include a triplet for the proton at C5, a doublet for the protons at C4 and C6, and two singlets for the methoxy protons. The aromatic protons would be downfield due to the deshielding effect of the nitro group.
¹³ C NMR	Expected signals would include carbons attached to the methoxy groups, the nitro group, and the aromatic CH carbons. The carbon bearing the nitro group (C2) would be significantly deshielded.
IR (Infrared)	Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (approx. 1520-1560 cm ⁻¹ and 1345-1385 cm ⁻¹), C-O stretching for the methoxy ethers, and C=C stretching for the aromatic ring.
MS (Mass Spec.)	The electron ionization (EI) mass spectrum is expected to show a molecular ion (M ⁺) peak at m/z = 183. ^[3] Common fragmentation patterns for nitroaromatics include the loss of NO ₂ (m/z = 46) and NO (m/z = 30). Key fragments observed in GC-MS analysis are at m/z 136 and 107. ^[3]

Chemical Reactivity and Synthetic Utility

The reactivity of **1,3-dimethoxy-2-nitrobenzene** is governed by the interplay of its three substituents.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl). This transformation yields 2,6-dimethoxyaniline, a valuable precursor for synthesizing heterocyclic compounds such as indoles and quinazolines, which are prevalent scaffolds in many pharmaceutical agents.
- Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two methoxy groups. However, the nitro group is a strong deactivating group. Further electrophilic substitution will be directed by the powerful ortho-, para- directing methoxy groups to the C4 and C6 positions. The C4 position is generally favored due to less steric hindrance.
- Nucleophilic Aromatic Substitution: While less common for such an electron-rich ring, under specific conditions, the nitro group can activate the ring towards nucleophilic aromatic substitution, although this is less favorable than in more electron-deficient systems.



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Caption: Key reaction pathways for **1,3-dimethoxy-2-nitrobenzene**.

Applications in Drug Discovery and Development

1,3-Dimethoxy-2-nitrobenzene serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic value. Its utility is primarily realized after the reduction of the nitro group to an aniline.

For instance, substituted anilines are foundational for building inhibitors of protein-protein interactions. A patent review highlights that nitrobenzene derivatives are used as the core aryl moiety in the development of small molecule inhibitors for the Programmed Cell Death Ligand 1 (PD-L1), a key target in cancer immunotherapy.^[7] The 2,6-disubstituted aniline derived from **1,3-dimethoxy-2-nitrobenzene** provides a specific substitution pattern that can be critical for achieving high-affinity binding to biological targets.

Safety and Handling

As with all nitroaromatic compounds, **1,3-dimethoxy-2-nitrobenzene** must be handled with appropriate care. Nitrobenzene and its derivatives are toxic and can be readily absorbed through the skin.^[8]

- **Health Hazards:** Acute exposure to nitro compounds can cause methemoglobinemia, leading to symptoms like cyanosis, headache, dizziness, and fatigue.^[8] Chronic exposure has been associated with effects on the liver and spleen.^[8] The toxicological properties of this specific compound have not been fully investigated, and it should be treated as potentially hazardous.
- **Handling Precautions:** Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.^[5]

Conclusion

1,3-Dimethoxy-2-nitrobenzene is a chemical intermediate with significant potential in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic systems and other complex molecular architectures. Its synthesis via nitration of 1,3-dimethoxybenzene is straightforward, provided that reaction conditions are carefully controlled. A thorough understanding of its reactivity, guided by the electronic effects of its substituents, allows for its

strategic incorporation into multi-step synthetic pathways. As with all nitroaromatic compounds, strict adherence to safety protocols is mandatory during its handling and use.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dimethoxy-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582284#1-3-dimethoxy-2-nitrobenzene-cas-number-and-properties]

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